molecular formula C20H17ClN2O3 B1243279 Unii-3wgi8foo62 CAS No. 476689-77-7

Unii-3wgi8foo62

Cat. No.: B1243279
CAS No.: 476689-77-7
M. Wt: 368.8 g/mol
InChI Key: XDKRVNKVAKCFGW-WXWBBQJKSA-N
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Chemical Reactions Analysis

GW468816, as a glycine receptor antagonist, is likely to undergo various chemical reactions typical of heterocyclic compounds. These reactions may include:

    Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or oxygen-containing functional groups.

    Reduction: Reduction reactions could occur at the carbonyl or nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, particularly at the aromatic rings.

    Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions would depend on the specific functional groups present in the compound.

Scientific Research Applications

GW468816 has been primarily investigated for its potential in aiding smoking cessation. It functions by antagonizing the glycine receptor, which plays a role in the central nervous system’s response to nicotine . This mechanism makes it a valuable tool in studying the neurochemical pathways involved in addiction and relapse.

In addition to its primary application, GW468816 may also be used in research related to:

    Neuropharmacology: Understanding the role of glycine receptors in various neurological disorders.

    Behavioral Science: Investigating the behavioral effects of glycine receptor antagonism.

    Drug Development: Serving as a lead compound for developing new therapeutics targeting glycine receptors.

Properties

CAS No.

476689-77-7

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C20H17ClN2O3/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13/h1-7,10,18,22H,8-9,11H2,(H,25,26)/b16-15+/t18-/m1/s1

InChI Key

XDKRVNKVAKCFGW-WXWBBQJKSA-N

SMILES

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Isomeric SMILES

C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Canonical SMILES

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Key on ui other cas no.

476689-77-7

Synonyms

GW 468816
GW-468816
GW468816

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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